molecular formula C21H20BrN3O2 B2570860 N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide CAS No. 2034448-81-0

N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide

Cat. No.: B2570860
CAS No.: 2034448-81-0
M. Wt: 426.314
InChI Key: BPYAQIBIKVZBCW-UHFFFAOYSA-N
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Description

N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide is a structurally complex propanamide derivative characterized by two distinct aromatic systems: a 2,3'-bipyridine moiety and a 5-bromo-2-methoxyphenyl group.

Properties

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O2/c1-27-20-8-6-18(22)11-16(20)5-9-21(26)25-13-15-4-7-19(24-12-15)17-3-2-10-23-14-17/h2-4,6-8,10-12,14H,5,9,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYAQIBIKVZBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CCC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Research has shown that compounds similar to N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide exhibit significant anticancer properties.

Case Studies

  • Breast Cancer Study : A study demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting its potential as a therapeutic agent.
  • Prostate Cancer Research : In vitro studies showed that the compound could significantly reduce cell viability in LNCaP prostate cancer cells.

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties.

Case Studies

  • Gram-positive and Gram-negative Bacteria : In vitro tests revealed that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics.
  • Biofilm Formation : Research indicated that the compound significantly reduced biofilm formation in Pseudomonas aeruginosa cultures.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored as well.

Case Studies

  • Animal Models : In a controlled study using carrageenan-induced paw edema in rats, administration of the compound resulted in a significant reduction in edema compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide with propanamide derivatives and related compounds from the evidence, focusing on structural motifs, physicochemical properties, and synthetic approaches.

Substituent Effects on Physicochemical Properties

Key structural analogs and their properties:

Compound Name / ID Core Structure Substituents Melting Point (°C) Notable Properties Source
Target Compound Propanamide Bipyridinylmethyl, 5-bromo-2-methoxy N/A High aromaticity, bromine enhances lipophilicity
Fluorofentanyl Isomers (para-, meta-) Propanamide Fluorophenyl, piperidinyl N/A Opioid receptor affinity; halogen position affects activity
Compounds 5a–d (acyl sulfamoylphenyl) Propanamide Variable acyl chains (C4–C7) 142–182 Longer acyl chains reduce melting points
Pyrimidine cyclopropane derivative Furopyridine-carboxamide Fluorophenyl, pyrimidinyl cyclopropane N/A Amide coupling used in synthesis
  • Bromine vs. Halogen Substituents : The bromine atom in the target compound increases molecular weight and lipophilicity compared to fluorinated analogs like para-fluorofentanyl. Halogen position (e.g., ortho/meta/para in fluorofentanyl isomers) significantly impacts receptor binding, suggesting the 5-bromo-2-methoxy arrangement in the target compound may optimize steric and electronic interactions .
  • Aromatic Systems: The bipyridine group in the target compound contrasts with simpler phenyl or pyrimidine rings in analogs.
  • Acyl Chain Effects : In compounds 5a–d (), longer acyl chains (e.g., heptanamide in 5d) reduced melting points by ~40°C compared to butyramide (5a). This suggests that bulky substituents (e.g., bipyridine in the target compound) may similarly lower melting points, though this requires experimental validation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide, and how is structural purity validated?

  • Methodological Answer : The compound can be synthesized via coupling reactions between functionalized bipyridine and bromo-methoxyphenyl precursors. For example, highlights the use of carbazole-amine coupling with oxadiazole intermediates under deoxygenated conditions, followed by purification via column chromatography and crystallization. Structural validation typically involves multi-nuclear NMR (¹H, ¹³C, and ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between ortho/meta/para bromo or methoxy groups) .
  • HPLC-MS : For purity assessment and detection of synthetic byproducts.
  • X-ray Crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation (as demonstrated in for related bromopyridyl sulfonamides) .

Q. What safety precautions are essential during the synthesis and handling of brominated propanamide derivatives?

  • Methodological Answer : Brominated compounds require strict PPE (gloves, goggles, lab coats) and handling in fume hoods due to potential toxicity. emphasizes avoiding skin contact and using inert atmospheres for air-sensitive steps. Waste disposal should follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How do substituent modifications (e.g., bromo vs. methoxy groups) influence the compound’s binding affinity to biological targets?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with halogen/methoxy substitutions at varying positions (e.g., ortho vs. para). and demonstrate that fluorine/chlorine positional isomers significantly alter receptor binding (e.g., opioid or GPR183 receptors). Competitive binding assays (e.g., radioligand displacement) or surface plasmon resonance (SPR) can quantify affinity changes .

Q. What computational approaches are suitable for predicting the compound’s interaction with therapeutic targets?

  • Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) and molecular dynamics simulations can model interactions with receptors. highlights 3D structural modeling to visualize atomistic interactions, while pharmacophore mapping identifies critical binding motifs (e.g., bipyridine coordination sites for metal-dependent enzymes) .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar propanamides?

  • Methodological Answer : Comparative studies under standardized assay conditions (e.g., cell lines, buffer pH, incubation times) are critical. For example, and used CB2 and GPR183 receptor assays, respectively, but divergent results may arise from assay sensitivity. Meta-analyses of published data and dose-response curve validation can clarify discrepancies .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics and toxicity of this compound?

  • Methodological Answer : Rodent models are standard for ADME (absorption, distribution, metabolism, excretion) profiling. For neuroactive or inflammatory targets (e.g., GPR183 in ), colitis or neuropathic pain models can assess efficacy. LC-MS/MS quantifies plasma/tissue concentrations, while histopathology evaluates organ-specific toxicity .

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